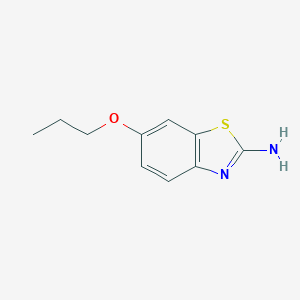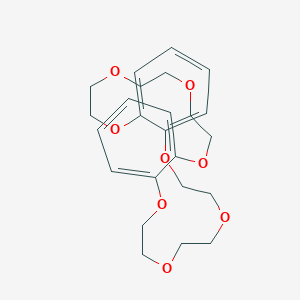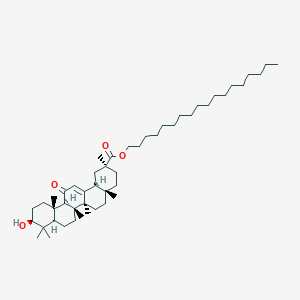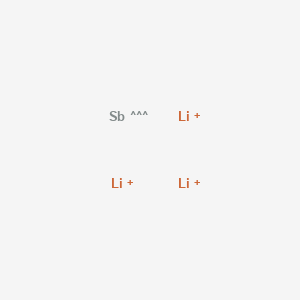
Lithium antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium antimonide (Li3Sb) is a compound that results from the reaction of lithium with antimony . It is formed through the intercalation of lithium into antimonides such as Ag3Sb and Mg3Sb2 . The initial intercalation of lithium to orthorhombic Ag3Sb forms cubic Li2AgSb, and lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb .
Synthesis Analysis
The synthesis of lithium antimonide involves the intercalation of lithium into antimonides. The initial intercalation of lithium to orthorhombic Ag3Sb leads to the formation of cubic Li2AgSb. Lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb. Further insertion of lithium with the intercalated compounds Li2AgSb and LiMgSb results in the formation of alkali antimonide Li3Sb .Molecular Structure Analysis
The structural transformation of both antimonides Ag3Sb and Mg3Sb2 followed by the insertion of Li+ ends with the formation of Li3Sb with a cubic phase . The computed band structures along high symmetry directions of the Brillouin zone, and total and partial density of states clearly illustrate that the intercalation of lithium with Ag3Sb and Mg3Sb2 changes their metallic nature into a semiconductor .Chemical Reactions Analysis
The chemical reactions involved in the formation of lithium antimonide include the intercalation of lithium into antimonides. The initial intercalation of lithium to orthorhombic Ag3Sb forms cubic Li2AgSb. Lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb. Further insertion of lithium with the intercalated compounds Li2AgSb and LiMgSb results in the formation of alkali antimonide Li3Sb .Physical And Chemical Properties Analysis
The physical and chemical properties of lithium antimonide are influenced by the intercalation of lithium into antimonides. The computed band structures along high symmetry directions of the Brillouin zone, and total and partial density of states clearly illustrate that the intercalation of lithium with Ag3Sb and Mg3Sb2 changes their metallic nature into a semiconductor .Safety And Hazards
Lithium-ion batteries, which can contain lithium antimonide, can be highly flammable. They have caused fires and explosions leading to property damage and serious injuries . If a lithium-ion battery is not correctly manufactured, handled, stored or disposed of, it can catch fire, explode or vent toxic gas .
将来の方向性
特性
InChI |
InChI=1S/3Li.Sb/q3*+1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJURNQAPERJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li3Sb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium antimonide | |
CAS RN |
12057-30-6 |
Source


|
| Record name | Antimony, compd. with lithium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with lithium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

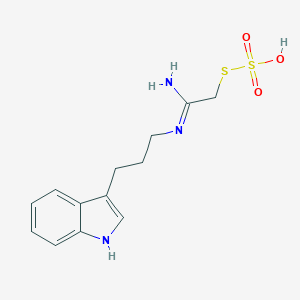
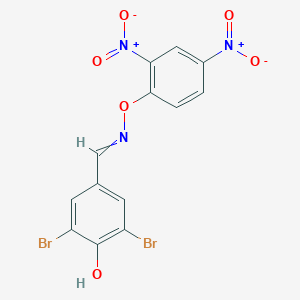
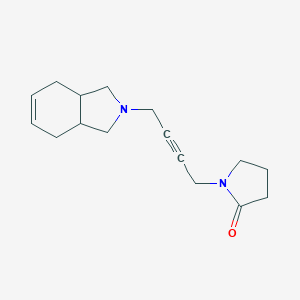
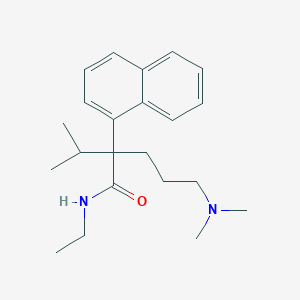
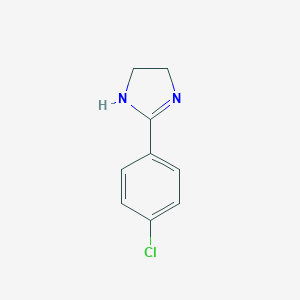
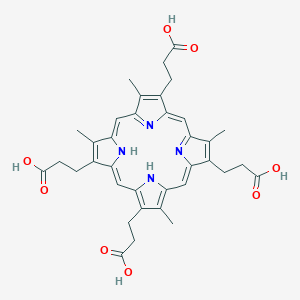
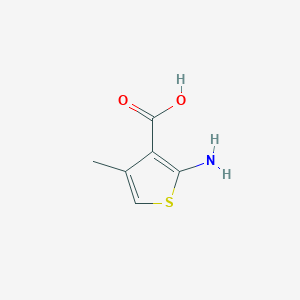
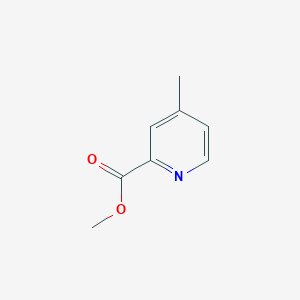
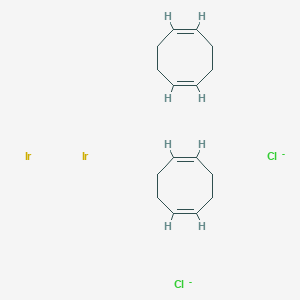
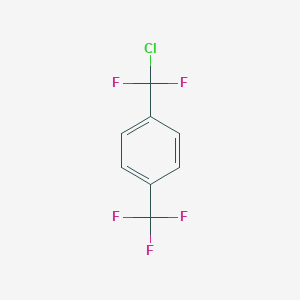
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
